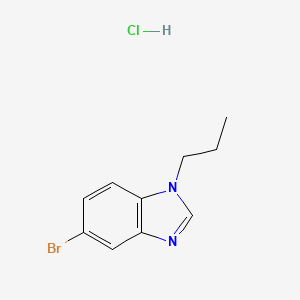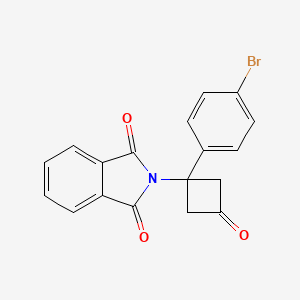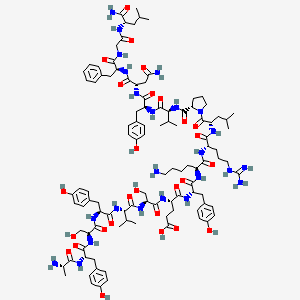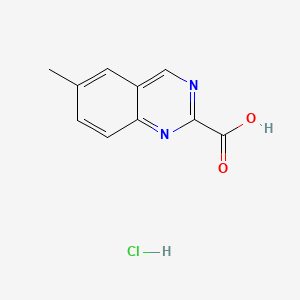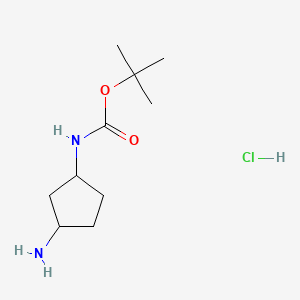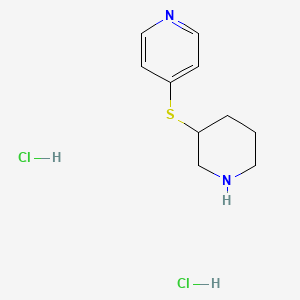
4-(ピペリジン-3-イルチオ)ピリジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-3-ylthio)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2S and a molecular weight of 267.22 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学的研究の応用
4-(Piperidin-3-ylthio)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-3-ylthio)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with 3-mercapto-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of 4-(Piperidin-3-ylthio)pyridine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(Piperidin-3-ylthio)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine or piperidine derivatives.
作用機序
The mechanism of action of 4-(Piperidin-3-ylthio)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
4-(Piperidin-3-ylthio)pyridine dihydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-3-ylthio)pyridine: The non-dihydrochloride form.
4-(Piperidin-3-ylthio)benzene: A similar compound with a benzene ring instead of a pyridine ring.
3-(Piperidin-4-ylthio)pyridine: A positional isomer with the piperidine ring attached at a different position.
The uniqueness of 4-(Piperidin-3-ylthio)pyridine dihydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
IUPAC Name |
4-piperidin-3-ylsulfanylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKWTJWDUOURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)SC2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)
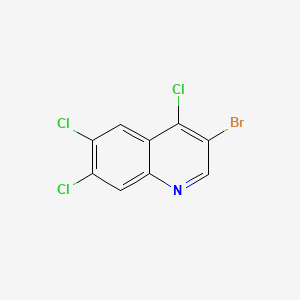
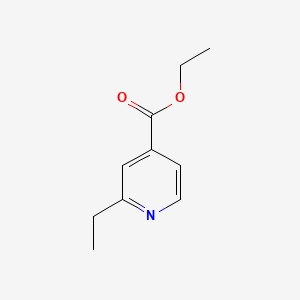
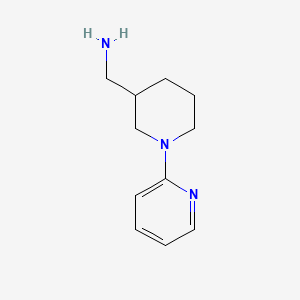
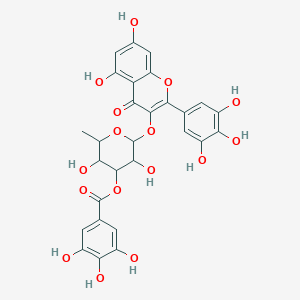
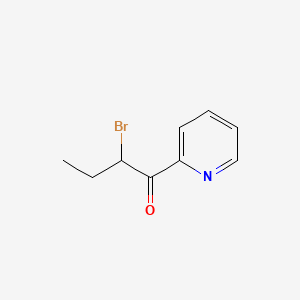
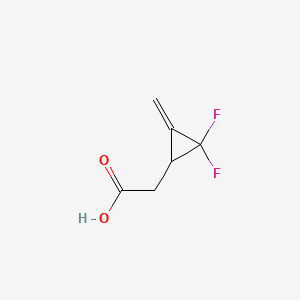
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)
